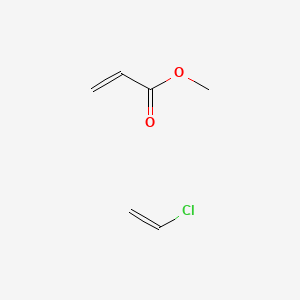
Chloranylethene; methyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, methyl ester, polymer with chloroethene is a synthetic polymer composed of methyl ester of 2-propenoic acid and chloroethene. This compound is known for its versatility and is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, methyl ester, polymer with chloroethene typically involves the polymerization of methyl ester of 2-propenoic acid with chloroethene. The reaction is usually carried out in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature and pressure conditions. The polymerization process can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out using emulsion polymerization techniques. This method involves dispersing the monomers in water with the aid of surfactants and then initiating the polymerization reaction using a water-soluble initiator. The resulting polymer latex is then coagulated, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions
2-Propenoic acid, methyl ester, polymer with chloroethene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents such as halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted polymers depending on the reagents used.
科学的研究の応用
2-Propenoic acid, methyl ester, polymer with chloroethene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Widely used in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism of action of 2-Propenoic acid, methyl ester, polymer with chloroethene involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and chemical resistance of the material.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with chloroethene: Similar in structure but with a methyl group substitution.
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with chloroethene: Contains an octadecyl ester group, providing different properties.
2-Propenoic acid, 2-methyl-, methyl ester, homopolymer: A homopolymer of the methyl ester of 2-propenoic acid without chloroethene.
Uniqueness
2-Propenoic acid, methyl ester, polymer with chloroethene is unique due to its combination of methyl ester of 2-propenoic acid and chloroethene, which imparts specific chemical and physical properties. This combination allows for a wide range of applications, particularly in areas requiring strong adhesive properties and chemical resistance.
特性
CAS番号 |
25035-98-7 |
|---|---|
分子式 |
C6H9ClO2 |
分子量 |
148.59 g/mol |
IUPAC名 |
chloroethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H3Cl/c1-3-4(5)6-2;1-2-3/h3H,1H2,2H3;2H,1H2 |
InChIキー |
BGMUGLZGAAEBFU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=C.C=CCl |
関連するCAS |
25035-98-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















